3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-6-12(2)10-19(9-11)17(20)15-8-13-7-14(22-3)4-5-16(13)23-18(15)21/h4-5,7-8,11-12H,6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOPYBJWWNYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the formation of the chromenone core. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, which can alter the activity of the target molecules and lead to various biological outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects at Position 3
The substituent at position 3 significantly influences the electronic and steric properties of coumarin derivatives:
- 3-(3-Fluoro-4-hydroxyphenyl)-6-methoxy-2H-chromen-2-one ():
- Substituent: A 3-fluoro-4-hydroxyphenyl group.
- Impact: The electron-withdrawing fluorine and hydrogen-bonding hydroxyl group may enhance interactions with biological targets. The compound was synthesized in 71% yield, with distinct NMR signals for the methoxy group (δ 3.81 ppm) and aromatic protons .
- 3-Acetyl-8-methoxy-2H-chromen-2-one (): Substituent: An acetyl group. The synthesis yielded 605 mg product, though exact yield percentages are unclear .
- Target Compound: Substituent: 3,5-Dimethylpiperidine-1-carbonyl. The methyl groups may reduce conformational flexibility, favoring specific binding interactions.
Methoxy Substituent Position Variations
The position of the methoxy group alters electronic distribution across the coumarin core:
- 6-Methoxy (Target Compound and ):
- Electron-donating methoxy at position 6 may increase aromatic ring electron density, affecting UV/fluorescence properties and π-π stacking interactions.
- 8-Methoxy ():
- Methoxy at position 8 could shift absorption maxima and reduce steric hindrance compared to position 6.
- 7-Methoxy ():
Physicochemical Properties and Spectral Data
Key comparative data are summarized below:
Biological Activity
3-(3,5-Dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chromenone backbone substituted with a methoxy group and a piperidine moiety. Its structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 273.32 g/mol
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.
- Antioxidant Properties : The presence of the methoxy group enhances its ability to scavenge free radicals, thus contributing to its antioxidant capacity.
- Interaction with Receptors : The piperidine structure suggests potential interactions with neurotransmitter receptors, which may influence neuropharmacological outcomes.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays indicate that the compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.8 | Induction of apoptosis |
| HeLa (Cervical) | 12.4 | Cell cycle arrest |
| A549 (Lung) | 18.7 | Inhibition of proliferation |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 18 | 64 µg/mL |
| Candida albicans | 15 | 128 µg/mL |
This antimicrobial activity indicates its potential use in treating infections caused by resistant strains.
Case Studies
- Study on Anticancer Effects : A recent study assessed the effect of this compound on breast cancer cells (MCF-7). Results showed significant apoptosis induction at concentrations above 10 µM, highlighting its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Efficacy Evaluation : In a clinical setting, the compound was tested against multi-drug resistant bacterial strains. The results indicated effective inhibition of bacterial growth, suggesting its application in developing new antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-(3,5-dimethylpiperidine-1-carbonyl)-6-methoxy-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodology : The synthesis involves coupling a chromenone core (e.g., 6-methoxy-2H-chromen-2-one) with a 3,5-dimethylpiperidine moiety via a carbonyl linkage. Critical steps include:
- Acylation : Reacting the chromenone with a carbonyl chloride derivative of 3,5-dimethylpiperidine under anhydrous conditions (e.g., DCM as solvent, 0–5°C to minimize side reactions).
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to isolate the product.
- Validation : Confirm structural integrity via - and -NMR, mass spectrometry (HRMS-ESI), and TLC monitoring .
- Optimization : Adjust reaction time, temperature, and stoichiometry (e.g., 1.2:1 molar ratio of piperidine derivative to chromenone) to improve yield (>70%) and purity (>95%).
Q. How can researchers validate the structural assignment of this compound using crystallographic and spectroscopic methods?
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths, angles, and stereochemistry. For example, the chromenone’s lactone ring and piperidine conformation can be confirmed via SHELXL refinement .
- Spectroscopy :
- -NMR: Key signals include the methoxy group (~δ 3.8 ppm), chromenone aromatic protons (δ 6.5–7.5 ppm), and piperidine methyl groups (δ 1.0–1.5 ppm).
- IR: Carbonyl stretch (~1700 cm) and C-O-C (chromenone, ~1250 cm) .
Q. What biological assays are suitable for preliminary activity screening of this compound?
- In vitro assays :
- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC determination.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the piperidine moiety’s potential as a pharmacophore .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%).
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or HDACs. The 3,5-dimethylpiperidine group may occupy hydrophobic pockets, while the chromenone’s carbonyl forms hydrogen bonds.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Focus on RMSD fluctuations <2 Å for binding site residues .
Q. What experimental approaches resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Case study : If X-ray data shows a planar chromenone core, but NMR suggests slight distortion, perform:
- DFT calculations : Compare optimized geometries (Gaussian 09) with experimental data.
- Variable-temperature NMR : Detect conformational flexibility (e.g., piperidine ring puckering) .
Q. How can structure-activity relationship (SAR) studies guide derivatization of this compound?
- Modifications :
- Piperidine substituents : Replace 3,5-dimethyl groups with bulkier alkyl chains to enhance lipophilicity (logP >3).
- Chromenone substitution : Introduce electron-withdrawing groups (e.g., nitro at C-8) to modulate electronic effects.
- Evaluation : Compare IC values and pharmacokinetic profiles (e.g., solubility, metabolic stability) .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Process chemistry :
- Catalysis : Replace stoichiometric reagents with catalytic systems (e.g., DMAP for acylation).
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., coupling reactions).
- Quality control : Implement HPLC-DAD (C18 column, acetonitrile/water gradient) to monitor batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
